EGFRvIII peptide (PEPvIII) (TFA)

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Das epidermale Wachstumsfaktor-Rezeptor-Variante-III-Peptid (EGFRvIII-Peptid) ist eine tumorspezifische Mutation des epidermalen Wachstumsfaktor-Rezeptors (EGFR). Diese Variante entsteht durch eine in-frame-Deletion der Exons 2-7 des EGFR-Gens, was zu einem neuen Glycinrest an der Verbindungsstelle der Exons 1 und 8 führt . Das EGFRvIII-Peptid wird häufig als PEPvIII bezeichnet und wird oft in seiner Trifluoressigsäure (TFA)-Salzform verwendet. Dieses Peptid ist hoch immunogen und wird überwiegend in verschiedenen Krebsarten gefunden, einschließlich Glioblastom .

Vorbereitungsmethoden

Synthetische Wege und Reaktionsbedingungen

Die Synthese des EGFRvIII-Peptids beinhaltet die Festphasenpeptidsynthese (SPPS), eine Methode, die weit verbreitet für die Herstellung von Peptiden eingesetzt wird. Der Prozess beginnt mit der Anlagerung der C-terminalen Aminosäure an ein festes Harz, gefolgt von der sequenziellen Addition von geschützten Aminosäuren. Jede Aminosäure wird unter Verwendung von Aktivierungsmitteln wie N,N'-Diisopropylcarbodiimid (DIC) und Hydroxybenzotriazol (HOBt) an die wachsende Peptidkette gekoppelt. Nach dem Zusammenbau der Peptidkette wird das Peptid unter Verwendung einer Mischung aus Trifluoressigsäure (TFA), Wasser und Scavengern vom Harz abgespalten und entschützt .

Industrielle Produktionsmethoden

In einem industriellen Umfeld folgt die Produktion von EGFRvIII-Peptid ähnlichen Prinzipien wie die Synthese im Labormaßstab, jedoch in größerem Maßstab. Automatisierte Peptidsynthesizer werden eingesetzt, um den Prozess zu optimieren und eine hohe Ausbeute und Reinheit zu gewährleisten. Die Verwendung der Hochleistungsflüssigchromatographie (HPLC) ist für die Reinigung des Peptids unerlässlich, um alle Verunreinigungen zu entfernen und sicherzustellen, dass das Endprodukt die erforderlichen Spezifikationen erfüllt .

Analyse Chemischer Reaktionen

Arten von Reaktionen

Das EGFRvIII-Peptid kann verschiedene chemische Reaktionen eingehen, darunter:

Oxidation: Die Methioninreste im Peptid können unter oxidativen Bedingungen zu Methioninsulfoxid oder Methioninsulfon oxidiert werden.

Reduktion: Disulfidbrücken innerhalb des Peptids können unter Verwendung von Reduktionsmitteln wie Dithiothreitol (DTT) oder Tris(2-carboxyethyl)phosphin (TCEP) zu freien Thiolgruppen reduziert werden.

Substitution: Aminosäurereste im Peptid können durch site-directed Mutagenesis durch andere Aminosäuren substituiert werden.

Häufige Reagenzien und Bedingungen

Oxidation: Wasserstoffperoxid (H2O2) oder Performinsäure können als Oxidationsmittel verwendet werden.

Reduktion: Dithiothreitol (DTT) oder Tris(2-carboxyethyl)phosphin (TCEP) sind übliche Reduktionsmittel.

Substitution: Site-directed Mutagenesis beinhaltet die Verwendung spezifischer Primer und DNA-Polymerase.

Hauptprodukte, die gebildet werden

Oxidation: Methioninsulfoxid, Methioninsulfon.

Reduktion: Freie Thiolgruppen.

Substitution: Mutagene Peptidvarianten.

Wissenschaftliche Forschungsanwendungen

Das EGFRvIII-Peptid hat zahlreiche Anwendungen in der wissenschaftlichen Forschung, insbesondere in den Bereichen Krebsbiologie und Immuntherapie. Einige der wichtigsten Anwendungen umfassen:

Diagnostische Werkzeuge: Das Peptid dient als Biomarker für den Nachweis und die Diagnose von EGFRvIII-exprimierenden Tumoren.

Forschungsreagenzien: Das Peptid wird als Forschungsreagenz in verschiedenen biochemischen und immunologischen Assays verwendet.

Wirkmechanismus

Das EGFRvIII-Peptid entfaltet seine Wirkung durch Bindung an die EGFRvIII-Variante des epidermalen Wachstumsfaktor-Rezeptors. Diese Bindung führt zur Aktivierung nachgeschalteter Signalwege, darunter die Phosphatidylinositol-3-Kinase (PI3K)/Akt- und die Mitogen-aktivierte Proteinkinase (MAPK)-Signalwege . Diese Signalwege fördern Zellproliferation, Überleben und Migration und tragen so zum Tumorwachstum und zur -progression bei. Im Kontext der Immuntherapie wird das Peptid vom Immunsystem erkannt, was zur Aktivierung von T-Zellen und zur anschließenden Zerstörung von EGFRvIII-exprimierenden Tumorzellen führt .

Wirkmechanismus

The EGFRvIII peptide exerts its effects by binding to the EGFRvIII variant of the epidermal growth factor receptor. This binding leads to the activation of downstream signaling pathways, including the phosphatidylinositol 3-kinase (PI3K)/Akt and mitogen-activated protein kinase (MAPK) pathways . These pathways promote cell proliferation, survival, and migration, contributing to tumor growth and progression. In the context of immunotherapy, the peptide is recognized by the immune system, leading to the activation of T cells and the subsequent destruction of EGFRvIII-expressing tumor cells .

Vergleich Mit ähnlichen Verbindungen

Das EGFRvIII-Peptid ist durch seinen tumorspezifischen Ausdruck und seine Immunogenität einzigartig. Ähnliche Verbindungen umfassen andere tumorspezifische Peptide und EGFR-Varianten, wie z. B.:

EGFRvII: Eine weitere Variante des epidermalen Wachstumsfaktor-Rezeptors mit unterschiedlichen Mutationen.

HER2/neu-Peptid: Ein Peptid, das vom humanen epidermalen Wachstumsfaktor-Rezeptor 2 (HER2/neu) abgeleitet ist, der häufig in Brustkrebs überexprimiert wird.

Mutantes p53-Peptid: Ein Peptid, das vom mutierten p53-Protein abgeleitet ist, das häufig in verschiedenen Krebsarten gefunden wird.

Die Einzigartigkeit des EGFRvIII-Peptids liegt in seiner spezifischen Mutation und seiner Fähigkeit, eine robuste Immunantwort zu erzeugen, was es zu einem wertvollen Werkzeug in der Krebsforschung und -therapie macht .

Eigenschaften

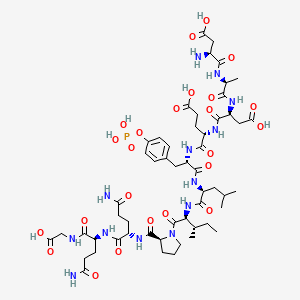

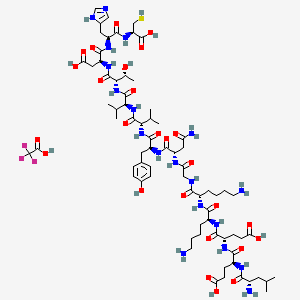

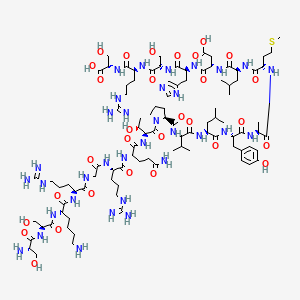

Molekularformel |

C72H112F3N19O26S |

|---|---|

Molekulargewicht |

1748.8 g/mol |

IUPAC-Name |

(4S)-5-[[(2S)-6-amino-1-[[(2S)-6-amino-1-[[2-[[(2S)-4-amino-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S,3R)-1-[[(2S)-3-carboxy-1-[[(2S)-1-[[(1R)-1-carboxy-2-sulfanylethyl]amino]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]amino]-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxobutan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-1,4-dioxobutan-2-yl]amino]-2-oxoethyl]amino]-1-oxohexan-2-yl]amino]-1-oxohexan-2-yl]amino]-4-[[(2S)-2-[[(2S)-2-amino-4-methylpentanoyl]amino]-4-carboxybutanoyl]amino]-5-oxopentanoic acid;2,2,2-trifluoroacetic acid |

InChI |

InChI=1S/C70H111N19O24S.C2HF3O2/c1-33(2)24-40(73)58(100)79-43(18-20-52(94)95)61(103)82-44(19-21-53(96)97)62(104)81-42(13-9-11-23-72)60(102)80-41(12-8-10-22-71)59(101)76-30-51(93)78-47(27-50(74)92)64(106)83-45(25-37-14-16-39(91)17-15-37)66(108)87-55(34(3)4)67(109)88-56(35(5)6)68(110)89-57(36(7)90)69(111)85-48(28-54(98)99)65(107)84-46(26-38-29-75-32-77-38)63(105)86-49(31-114)70(112)113;3-2(4,5)1(6)7/h14-17,29,32-36,40-49,55-57,90-91,114H,8-13,18-28,30-31,71-73H2,1-7H3,(H2,74,92)(H,75,77)(H,76,101)(H,78,93)(H,79,100)(H,80,102)(H,81,104)(H,82,103)(H,83,106)(H,84,107)(H,85,111)(H,86,105)(H,87,108)(H,88,109)(H,89,110)(H,94,95)(H,96,97)(H,98,99)(H,112,113);(H,6,7)/t36-,40+,41+,42+,43+,44+,45+,46+,47+,48+,49+,55+,56+,57+;/m1./s1 |

InChI-Schlüssel |

LDODTSMKPBZIKY-ZQJLYMSVSA-N |

Isomerische SMILES |

C[C@H]([C@@H](C(=O)N[C@@H](CC(=O)O)C(=O)N[C@@H](CC1=CN=CN1)C(=O)N[C@@H](CS)C(=O)O)NC(=O)[C@H](C(C)C)NC(=O)[C@H](C(C)C)NC(=O)[C@H](CC2=CC=C(C=C2)O)NC(=O)[C@H](CC(=O)N)NC(=O)CNC(=O)[C@H](CCCCN)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](CC(C)C)N)O.C(=O)(C(F)(F)F)O |

Kanonische SMILES |

CC(C)CC(C(=O)NC(CCC(=O)O)C(=O)NC(CCC(=O)O)C(=O)NC(CCCCN)C(=O)NC(CCCCN)C(=O)NCC(=O)NC(CC(=O)N)C(=O)NC(CC1=CC=C(C=C1)O)C(=O)NC(C(C)C)C(=O)NC(C(C)C)C(=O)NC(C(C)O)C(=O)NC(CC(=O)O)C(=O)NC(CC2=CN=CN2)C(=O)NC(CS)C(=O)O)N.C(=O)(C(F)(F)F)O |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![14-(Hydroxymethyl)-5,5,9-trimethyltetracyclo[11.2.1.01,10.04,9]hexadecan-14-ol](/img/structure/B10857574.png)

![[2-hydroxy-3-[3,4,5-trihydroxy-6-(hydroxymethyl)tetrahydropyran-2-yl]oxy-propyl] (E)-3-(4-hydroxyphenyl)prop-2-enoate](/img/structure/B10857594.png)

![(2S,3S,4S,5R,6R)-6-[[(2S,3R,4S,4aR,6aR,6bS,8aS,12aS,14aR,14bR)-4-carboxy-8a-[(2S,3R,4S,5R,6R)-3-[(2S,3R,4S,5R,6S)-3,4-dihydroxy-6-methyl-5-[(2R,3S,4R,5S)-3,4,5-trihydroxyoxan-2-yl]oxyoxan-2-yl]oxy-4,5-dihydroxy-6-methyloxan-2-yl]oxycarbonyl-2-hydroxy-4,6a,6b,11,11,14b-hexamethyl-1,2,3,4a,5,6,7,8,9,10,12,12a,14,14a-tetradecahydropicen-3-yl]oxy]-3,4,5-trihydroxyoxane-2-carboxylic acid](/img/structure/B10857623.png)